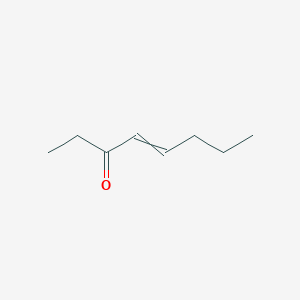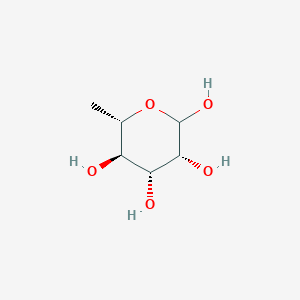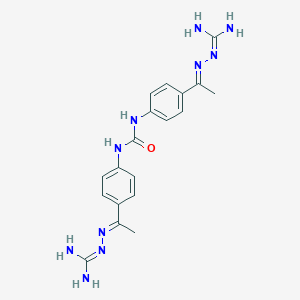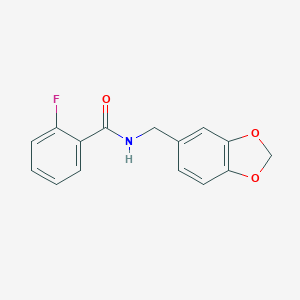
Oct-4-en-3-one
概要
説明
Oct-4-en-3-one, also known as 4-octen-3-one, is a natural organic compound that belongs to the class of ketones. This compound is widely used in the food industry as a flavoring agent due to its characteristic mushroom-like odor. Moreover, it is also used in perfumery and cosmetics due to its unique aroma. In recent years, oct-4-en-3-one has gained significant attention in scientific research due to its potential therapeutic applications.
科学的研究の応用
Role in Embryonic Development and Stem Cells
- Transcriptional Factor in Early Embryogenesis : Oct-3/4 is a transcriptional factor that shows unique DNA binding specificity, playing a crucial role in inner cell mass and embryonic ectoderm during early mammalian embryogenesis (Nishimoto et al., 2003).
- Determinant of ES Cell Fate : The precise level of Oct-3/4 expression governs the fate of embryonic stem (ES) cells, influencing differentiation into various cell types (Niwa et al., 2000).
- Regulation of Gene Expression : Oct-3/4, along with Sox2, forms a regulatory complex controlling the expression of genes essential for maintaining the primitive state of cells (Okumura-Nakanishi et al., 2005).
Implications in Cancer Research
- Role in Oncogenic Potential : Oct-3/4 is implicated in determining the oncogenic potential of ES cells in a dose-dependent manner and is expressed in various human testicular germ cell tumors (Gidekel et al., 2003).
- Expression in Bladder Cancer : OCT-4, a key regulator of self-renewal in embryonic stem cells, has been identified as highly expressed in bladder cancer, suggesting its involvement in carcinogenesis (Atlasi et al., 2007).
Other Notable Research Applications
- Influence on Neural Progenitor Cells : Oct-3/4 expression in neurospheres (NS) composed of neural stem cells and neural progenitor cells influences cell fate, where down-regulation accelerates neuronal differentiation (Okuda et al., 2004).
- Potential in Regenerative Medicine : Research suggests that human amniotic fluid, containing Oct-4-expressing cells, could be a new source for the isolation of human stem cells for therapeutic applications (Prusa et al., 2003).
特性
CAS番号 |
14129-48-7 |
|---|---|
製品名 |
Oct-4-en-3-one |
分子式 |
C8H14O |
分子量 |
126.2 g/mol |
IUPAC名 |
oct-4-en-3-one |
InChI |
InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h6-7H,3-5H2,1-2H3 |
InChIキー |
JPTOCTSNXXKSSN-UHFFFAOYSA-N |
SMILES |
CCCC=CC(=O)CC |
正規SMILES |
CCCC=CC(=O)CC |
密度 |
0.840-0.844 |
その他のCAS番号 |
14129-48-7 |
物理的記述 |
Clear colourless or pale yellow liquid; Coconut, fruity aroma |
溶解性 |
Sparingly soluble in water; soluble in many non-polar solvents Soluble (in ethanol) |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[(4-Phenyl-1-piperazinyl)carbonyl]isophthalic acid](/img/structure/B225760.png)







